4-amino-2-methylbutan-1-ol hydrochloride

Catalog No.
S6504894
CAS No.
89282-63-3
M.F
C5H14ClNO
M. Wt
139.6
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-amino-2-methylbutan-1-ol hydrochloride

CAS Number

89282-63-3

Product Name

4-amino-2-methylbutan-1-ol hydrochloride

Molecular Formula

C5H14ClNO

Molecular Weight

139.6

4-Amino-2-methylbutan-1-ol hydrochloride is an organic compound with the molecular formula C5_5H14_{14}ClNO. It appears as a white to off-white crystalline powder, soluble in water and most polar solvents. This compound is characterized by the presence of both an amino group (-NH2_2) and a hydroxyl group (-OH) on a butane backbone, making it a member of the amino alcohol class. Its unique structure contributes to its diverse applications in chemistry and biology, particularly as an intermediate in the synthesis of various pharmaceutical compounds and as a reagent in biochemical assays.

  • Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
  • Reduction: The amino group can be reduced to form primary amines.
  • Substitution: The hydroxyl group can undergo substitution reactions with other functional groups, such as halides or esters.

Common reagents for these reactions include potassium permanganate (KMnO4_4) for oxidation, lithium aluminum hydride (LiAlH4_4) for reduction, and strong acids like hydrochloric acid (HCl) for substitution reactions.

Major Products Formed

  • Oxidation: Produces 4-amino-2-methylbutanal or 4-amino-2-methylbutanone.
  • Reduction: Yields 4-amino-2-methylbutane.
  • Substitution: Results in various substituted derivatives depending on the reagents used.

4-Amino-2-methylbutan-1-ol hydrochloride exhibits significant biological activity. It has been shown to interact with various enzymes, particularly those dependent on pyridoxal-5-phosphate (PLP). These interactions facilitate the synthesis of chiral amines, which are crucial in the development of therapeutic compounds. The compound's ability to modulate enzyme activity can lead to downstream effects on cellular processes, making it valuable in biochemical research and drug development.

Several synthesis methods are employed for producing 4-amino-2-methylbutan-1-ol hydrochloride:

  • Reduction of 4-Nitro-2-methylbutanol: This method involves using hydrogen gas in the presence of a palladium catalyst.
  • Reductive Amination: The reaction of 2-methyl-1-butanal with ammonia or an amine, utilizing reducing agents like sodium cyanoborohydride.
  • Industrial Production: Often involves catalytic hydrogenation under high pressure and temperature conditions to enhance yield and purity.

The applications of 4-amino-2-methylbutan-1-ol hydrochloride span various fields:

  • Pharmaceuticals: Acts as an intermediate in synthesizing active pharmaceutical ingredients.
  • Biochemistry: Used in biochemical assays and as a chiral auxiliary in asymmetric synthesis.
  • Industry: Employed in producing coatings, adhesives, and other industrial products.

Several compounds share structural similarities with 4-amino-2-methylbutan-1-ol hydrochloride:

Compound NameStructural FeaturesUnique Aspects
2-Amino-1-butanolAmino group on the first carbonLacks methyl substitution on the second carbon
3-Amino-2-methylbutan-1-olAmino group on the third carbonDifferent position of amino group
4-Amino-1-butanolNo methyl group on the second carbonSimpler structure compared to 4-amino compound

Uniqueness

The uniqueness of 4-amino-2-methylbutan-1-ol hydrochloride lies in its specific arrangement of functional groups (amino and hydroxyl) on a branched butane backbone. This configuration imparts distinct chemical reactivity and biological properties that are not present in its analogs, making it particularly valuable for synthetic chemistry and pharmaceutical applications .

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Dates

Last modified: 08-25-2023

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